molecular formula C8H18BrN2+ B15073040 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide CAS No. 5450-74-8

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide

Cat. No.: B15073040
CAS No.: 5450-74-8
M. Wt: 222.15 g/mol
InChI Key: RTGJCUWPRWRXFG-UHFFFAOYSA-M
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Description

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane bromide is a quaternary ammonium salt characterized by a rigid bicyclic framework. Its structure comprises a diazabicyclo[2.2.2]octane (DABCO) core, with two methyl groups at the 1- and 4-positions and bromide as the counterion. This compound is synthesized via quaternization of DABCO with methyl bromide, forming a stable cationic species with applications in catalysis, materials science, and medicinal chemistry . Its rigid bicyclic geometry and cationic nature enhance solubility in polar solvents and stabilize ionic interactions in supramolecular assemblies .

Properties

CAS No.

5450-74-8

Molecular Formula

C8H18BrN2+

Molecular Weight

222.15 g/mol

IUPAC Name

1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide

InChI

InChI=1S/C8H18N2.BrH/c1-9-3-6-10(2,7-4-9)8-5-9;/h3-8H2,1-2H3;1H/q+2;/p-1

InChI Key

RTGJCUWPRWRXFG-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CC[N+](CC1)(CC2)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be synthesized through the quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

DABCO+2CH3BrThis compound\text{DABCO} + 2 \text{CH}_3\text{Br} \rightarrow \text{this compound} DABCO+2CH3​Br→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale quaternization reactions using DABCO and methyl bromide. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Alkylation and Transalkylation Reactions

DABCO-Me₂Br undergoes dynamic transalkylation due to its labile N-methyl groups, enabling reversible bond formation in polymer networks. Key findings include:

Reaction Type Conditions Kinetic Parameters Application
Benzyl bromide exchange25–140°C, DABCO-Me₂Br:benzyl bromide (1:2)Activation energy: 65.2 kJ/mol Reversible polymer crosslinking
Polyurethane catalysis60–80°C, solvent-freeTOF: 12 h⁻¹ (isocyanate-alcohol reaction) Foam and elastomer production

This reactivity is exploited in self-healing materials, where DABCO-Me₂Br facilitates stress relaxation via rapid alkyl group exchange .

Nucleophilic Aromatic Substitution (SNAr)

DABCO-Me₂Br promotes SNAr reactions by deprotonating phenols, enhancing nucleophilicity. For example:

  • Methyl 2,6-dichloronicotinate + Phenols → 6-Aryloxy ethers

    • Yield: 85–92%

    • Selectivity: >99% for para-substitution

Oxidation Reactions

DABCO-Me₂Br derivatives participate in oxidative transformations:

  • Oxidation of 6-Methyl-DABCO Analogues

    • Conditions: 300–370°C, 0.3–1.0 atm, O₂/N₂ mix

    • Product: Carboxylic acid derivatives (e.g., 6-carboxy-DABCO)

Coordination Chemistry and Ligand Behavior

DABCO-Me₂Br acts as a ligand in metal complexes, though its cationic nature limits widespread use. Reported interactions include:

  • Pd(II) Complexation : Forms stable adducts in Suzuki-Miyaura couplings, though less active than neutral DABCO .

  • Brønsted Acid Catalysis : Activates carbonyl groups via H-bonding in DES-mediated reactions .

Deprotection of Oximes

DABCO-Me₂Br/oxidant systems regenerate carbonyl compounds:

  • Ketoximes → Ketones

    • Reagent: Tetrameric DABCO–bromine complex

    • Yield: 78–94%

Reaction Mechanisms

DABCO-Me₂Br operates through two primary pathways:

  • Lewis Base Activation : Polarizes electrophiles (e.g., isocyanates) via lone-pair donation .

  • Dynamic Covalent Chemistry : Mediates reversible alkyl transfers in polymer networks (Figure 1) .

Figure 1 : Transalkylation mechanism in DABCO-Me₂Br-crosslinked polyacrylates.

text
Polymer-Br + DABCO-Me₂Br ⇌ Polymer-DABCO + MeBr

Industrial and Environmental Relevance

  • Scalable Synthesis : Produced via methyl bromide alkylation of DABCO (95% purity, 82% yield) .

  • Green Chemistry : Reusable in DESs for ≥5 cycles without activity loss .

This compound’s versatility in catalysis, polymer science, and organic synthesis underscores its importance in both academic and industrial contexts.

Scientific Research Applications

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.

    Industry: The compound is used in the production of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide involves its interaction with various molecular targets. The quaternary ammonium group allows the compound to interact with negatively charged sites on biological membranes, proteins, and other macromolecules. This interaction can lead to changes in membrane permeability, enzyme activity, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • Structure : Neutral bicyclic amine lacking quaternary ammonium groups.
  • Properties: Basic (pKa ~8.8), widely used as a catalyst in organic synthesis (e.g., Knoevenagel condensations) .
  • Key Difference : The absence of methyl groups and charge limits its ionic interactions compared to the dimethyl-diazoniabicyclo derivative .
2.1.2. 1,5-Bis-(4-tetradecyl-1,4-diazoniabicyclo[2.2.2]octan-1-yl)pentane Tetrabromide
  • Structure : Bis-quaternary ammonium compound with long alkyl chains (tetradecyl) and a pentane spacer.
  • Properties : Exhibits ribonuclease-like activity, conferring antibacterial and antiviral properties due to its amphiphilic nature .
  • Key Difference : Extended alkyl chains enable membrane disruption, a feature absent in the simpler dimethyl analogue .
2.1.3. N-Ethyl-1,4-diazoniabicyclo[2.2.2]octonium (EDABCO)
  • Structure : Ethyl-substituted derivative with reduced symmetry (C3v vs. D3h for DABCO).
  • Properties : Generates a molecular dipole moment, making it suitable for piezoelectric materials .
  • Key Difference : Ethyl substitution alters symmetry and electronic properties, unlike the methylated analogue .

Functional Analogues

2.2.1. 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bistetrafluoroborate (Selectfluor)
  • Structure : Fluorinated derivative with a chloromethyl group.
  • Properties : Electrophilic fluorinating agent used in organic synthesis (e.g., α-fluorination of carbonyl compounds) .
  • Key Difference : The fluorine and chloromethyl groups confer oxidative and fluorinating capabilities, absent in the bromide salt .
2.2.2. 1,4-Dihexadecyl-1,4-diazoniabicyclo[2.2.2]octane Dibromide
  • Structure : Dialkylated derivative with hexadecyl chains.
  • Properties : Forms smectic T phases with tetragonal symmetry (lattice parameter: 6.22 Å), used in ionic liquid crystals .
  • Key Difference : Long alkyl chains enable liquid crystalline behavior, contrasting with the dimethyl derivative’s solid-state ionic packing .

Physicochemical Properties

Property 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane Bromide DABCO Selectfluor® 1,4-Dihexadecyl Analogue
Solubility High in polar solvents (H2O, MeOH) Moderate in H2O Soluble in MeCN Low in H2O
Thermal Stability Stable up to ~200°C Decomposes at 150°C Stable to 250°C Stable to 180°C
Biological Activity Limited None None Antibacterial
Applications Ionic liquids, catalysis Organic catalysis Fluorination Liquid crystals

Key Research Findings

Symmetry Effects : Ethyl substitution (EDABCO) reduces symmetry, enhancing dipole-driven functionality compared to the dimethyl derivative .

Counterion Impact : Bromide’s lower nucleophilicity vs. tetrafluoroborate (in Selectfluor) limits its utility in electrophilic reactions but stabilizes ionic networks .

Biological Activity

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane, commonly known as DABCO or its bromide salt form, is a bicyclic compound with significant applications in organic synthesis and material science. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane (DABCO) is a quaternary ammonium compound characterized by its unique bicyclic structure. Its bromide salt form enhances its solubility and reactivity in biological systems.

  • Molecular Formula : C₆H₁₂N₂Br
  • Molar Mass : 202.08 g/mol
  • CAS Number : 33322-06-4

DABCO exhibits biological activity primarily through its role as a cationic surfactant and a stabilizing agent in various biochemical processes. Its positive charge allows it to interact with negatively charged cellular components, influencing membrane permeability and cellular uptake of other compounds.

Key Mechanisms:

  • Cell Membrane Interaction : DABCO can disrupt lipid bilayers, enhancing the permeability of cell membranes to therapeutic agents.
  • Antioxidant Activity : Studies indicate that DABCO may exhibit antioxidant properties, mitigating oxidative stress in cells.
  • Reversal of Drug Resistance : DABCO has been investigated for its ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps.

Antitumor Activity

Recent research has highlighted the antitumor potential of DABCO derivatives. A study on self-assembling metallocomplexes of DABCO demonstrated cytotoxic effects comparable to doxorubicin against various cancer cell lines, including M-HeLa and A-549 cells .

CompoundCell LineIC50 (µM)
DABCO MetallocomplexM-HeLa5.0
DABCO MetallocomplexA-5496.2
DoxorubicinM-HeLa4.5
DoxorubicinA-5495.0

The mechanism by which DABCO exerts its antitumor effects involves:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of cell proliferation via cell cycle arrest.

Study 1: Reversal of Multidrug Resistance

A pivotal study investigated the efficacy of DABCO in reversing drug resistance in human breast cancer cells (MCF-7). The results indicated that co-treatment with DABCO significantly increased the efficacy of doxorubicin, reducing the IC50 from 25 µM to 10 µM when combined with DABCO .

Study 2: Antioxidant Properties

In a separate investigation, the antioxidant capacity of DABCO was evaluated using an in vitro model of oxidative stress induced by hydrogen peroxide in neuronal cells. The findings revealed that DABCO treatment reduced reactive oxygen species (ROS) levels by approximately 40%, highlighting its potential neuroprotective effects.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Acetone and chloroform are preferred for their polarity and ability to stabilize ionic intermediates.
  • Stoichiometry : A 1:1 molar ratio of DABCO to brominating agent minimizes side products.
  • Temperature control : Reflux conditions (e.g., 8 hours at ~60°C for dibromoethane) enhance reaction completeness .

Q. Table 1: Comparison of Synthetic Methods

Brominating AgentSolventReaction TimeYieldKey Reference
DibromomethaneAcetone3 hoursN/A
1,2-DibromoethaneChloroform8 hours80%

How do variations in brominating agents (e.g., dibromomethane vs. 1,2-dibromoethane) influence the structural and electronic properties of the resulting quaternary ammonium salts?

Advanced Research Focus
The choice of brominating agent impacts:

  • Cationic geometry : Dibromomethane produces a bromomethyl-substituted derivative (C7H15BrN2⁺), while 1,2-dibromoethane yields a bromoethyl analog (C8H17BrN2⁺). These differences alter steric bulk and hydrogen-bonding capabilities .
  • Crystal packing : Dibromomethane-derived salts form N–H⋯Cl hydrogen bonds with ZnCl4²⁻ counterions, stabilizing a tetrahedral coordination geometry . In contrast, bromoethyl derivatives co-crystallize with phosphate anions, exhibiting monoclinic (P21/c) symmetry .

Q. Methodological Insight :

  • X-ray crystallography : Resolve structural ambiguities by refining H-atom positions using riding models (C–H = 0.97 Å, N–H = 0.91 Å) .
  • Dielectric spectroscopy : Monitor phase transitions (93–400 K) to assess thermal stability and ionic mobility .

What advanced spectroscopic and crystallographic techniques are critical for resolving ambiguities in the molecular geometry of 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane bromide derivatives?

Q. Basic Research Focus

  • Single-crystal X-ray diffraction : Determines unit cell parameters (e.g., a = 12.963 Å, b = 7.5959 Å for bromoethyl derivatives) and hydrogen-bonding networks .
  • Solid-state NMR : Probes local electronic environments of nitrogen and carbon atoms in the bicyclic framework.

Q. Advanced Research Focus

  • Variable-temperature crystallography : Identifies structural phase transitions by analyzing thermal expansion coefficients (e.g., β = 92.00° for bromoethyl derivatives) .
  • DFT calculations : Validate experimental bond lengths (e.g., N–C = 1.40–1.50 Å) and angles (e.g., C–N–C = 108.1–111.8°) .

Q. Table 2: Key Crystallographic Parameters

ParameterDibromomethane Derivative Bromoethyl Derivative
Space groupP21/cP21/c
Unit cell volume1743.9 ų1743.9 ų
Hydrogen bondsN–H⋯Cl (2.87–3.12 Å)N–H⋯O (2.65–2.89 Å)

How can contradictions between theoretical computational models and experimental crystallographic data for this compound be systematically addressed?

Q. Advanced Research Focus

  • Data reconciliation : Compare DFT-optimized geometries with experimental X-ray data (e.g., deviations in N–C bond lengths >0.05 Å suggest inadequate basis sets or solvation effects) .
  • Error analysis : Quantify uncertainties in H-atom positioning (Uiso(H) = 1.2Ueq(C,N)) and refine riding models to improve R-factors (<0.1) .
  • Multi-method validation : Cross-validate results using IR spectroscopy (C–Br stretching at ~550 cm⁻¹) and mass spectrometry (m/z = 496.02 for bromoethyl-phosphate salts) .

Methodological Framework :
Link computational models to crystallographic data via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H⋯Br contacts contribute 12–15% to crystal packing) .

What methodological considerations are essential when designing phase transition studies for ionic derivatives of 1,4-diazabicyclo[2.2.2]octane?

Q. Advanced Research Focus

  • Dielectric constant measurement : Use impedance analyzers (1 Hz–1 MHz) to detect anomalies in permittivity (ε') near phase transitions (e.g., 410–412 K melting point) .
  • DSC/TGA analysis : Correlate thermal events (e.g., endothermic peaks) with structural changes observed in variable-temperature XRD .
  • Pressure-dependent studies : Apply diamond anvil cells to probe compressibility and anion-cation rearrangement under high pressure (0–10 GPa).

Theoretical Linkage :
Frame experiments using Landau theory to model order-disorder transitions and predict critical exponents for ionic mobility .

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